3-(oxane-4-sulfonyl)azetidine hydrochloride
Description
3-(Oxane-4-sulfonyl)azetidine hydrochloride is an azetidine derivative featuring a sulfonylated tetrahydropyran (oxane) ring at the 3-position of the azetidine core, with a hydrochloride counterion. For example:
- Molecular framework: The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted with a sulfonyl group linked to the 4-position of an oxane (tetrahydropyran) ring.
Properties
IUPAC Name |
3-(oxan-4-ylsulfonyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S.ClH/c10-13(11,8-5-9-6-8)7-1-3-12-4-2-7;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFZXDUURFSSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolytic Deprotection of N-Benzylazetidine Derivatives
Azetidine precursors are often synthesized as N-benzyl-protected intermediates to mitigate reactivity issues. For example, 1-benzylazetidin-3-amine undergoes hydrogenolysis using palladium hydroxide on carbon (20% wt.) under hydrogen pressure (40–60 psi) at 60°C for 72 hours. This method achieves debenzylation with minimal ring-opening, yielding 3-aminoazetidine in 62–73% yield after hydrochloride salt formation via HCl gas treatment.
Key Optimization Parameters :
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Catalyst loading: 5–10% Pd(OH)₂/C.
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Solvent: Methanol or ethanol for improved solubility.
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Temperature: 60°C balances reaction rate and selectivity.
Alternative Routes via Azetidine Sultams
Recent advances leverage azetidine sulfinate salts as intermediates. A three-step sequence from 3-iodoazetidine involves:
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Thiol alkylation with tert-butylthiol under FeCl₃ catalysis.
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Oxidation to the sulfonic acid using Oxone.
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Fluorosulfonylation with XtalFluor-E to yield azetidine sulfonyl fluoride.
Synthesis of Oxane-4-Sulfonyl Chloride/Fluoride
Thiol Alkylation-Oxidation-Fluorination Sequence
The oxane-4-sulfonyl group is constructed via a scalable three-step protocol from tetrahydropyran-4-ol:
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Thiol Alkylation : React tetrahydropyran-4-ol with p-toluenethiol under Mitsunobu conditions (PPh₃, DIAD) to form the thioether (82% yield).
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Oxidation : Treat the thioether with Oxone in aqueous acetone to generate the sulfonic acid (quantitative).
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Fluorination : Convert the sulfonic acid to sulfonyl fluoride using Deoxo-Fluor (XtalFluor-E) in dichloromethane (74% yield).
Alternative Reagents :
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Sulfonyl chlorides: Employ PCl₅ or SOCl₂ for chlorination, though fluorides offer superior stability.
Sulfonylation of 3-Aminoazetidine
Direct Sulfonylation with Oxane-4-Sulfonyl Fluoride
The dealkylative fluorosulfonylation (deFS) strategy enables efficient coupling under mild conditions:
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Conditions : 3-Aminoazetidine hydrochloride (1.0 equiv), oxane-4-sulfonyl fluoride (1.2 equiv), K₂CO₃ (1.5 equiv) in acetonitrile at 60°C for 12 hours.
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Yield : 68–75% after recrystallization from ethanol/MTBE.
Mechanistic Insight : The reaction proceeds via nucleophilic displacement of fluoride by the azetidine amine, facilitated by the electron-withdrawing sulfonyl group.
Sulfonyl Chloride Route
For laboratories lacking fluorination capabilities, sulfonyl chlorides offer a viable alternative:
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Conditions : 3-Aminoazetidine (free base, 1.0 equiv), oxane-4-sulfonyl chloride (1.1 equiv), Et₃N (2.0 equiv) in DCM at 0°C→RT for 6 hours.
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Yield : 60–65% after aqueous workup and column chromatography (SiO₂, EtOAc/hexanes).
Hydrochloride Salt Formation
The final step involves protonation of the tertiary amine using anhydrous HCl gas in ethanol:
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Procedure : Bubble HCl gas through a stirred suspension of 3-(oxane-4-sulfonyl)azetidine in ethanol at 0°C for 10 minutes, followed by reflux (12 hours) and cooling to precipitate the hydrochloride salt.
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Yield : 85–90% after filtration and washing with MTBE.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, D₂O): δ 4.15–4.05 (m, 2H, oxane CH₂), 3.90–3.70 (m, 4H, azetidine CH₂), 3.45–3.35 (m, 1H, azetidine CH), 2.10–1.90 (m, 4H, oxane CH₂).
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HRMS (ESI+) : m/z calc. for C₈H₁₅NO₃S [M+H⁺]: 230.0849; found: 230.0852.
Purity and Stability
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HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).
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Stability : Stable at −20°C for >12 months as a solid.
Scalability and Process Considerations
Chemical Reactions Analysis
3-(oxane-4-sulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of strong acids or bases.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate . The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(oxane-4-sulfonyl)azetidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(oxane-4-sulfonyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems . The azetidine ring’s strain also contributes to its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 3-(oxane-4-sulfonyl)azetidine hydrochloride with azetidine derivatives bearing different substituents:
Key observations :
- Sulfonyl vs. non-sulfonyl groups: Sulfonyl substituents (e.g., in 3-methanesulfonylazetidine hydrochloride) enhance polarity and may improve solubility compared to ether-linked groups (e.g., oxane or phenoxy derivatives) .
- Bioactivity : Bulky aromatic substituents, such as naphthalene in KHG26792, correlate with anti-inflammatory and neuroprotective activities, likely due to interactions with NLRP3 inflammasomes or NF-κB pathways .
- Synthetic utility: Halogenated derivatives (e.g., fluorophenoxy or chlorophenoxy) are often employed in agrochemical or material science applications .
Q & A
Q. What are the optimized synthetic routes for 3-(oxane-4-sulfonyl)azetidine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between oxane-4-sulfonyl derivatives and azetidine. Key steps include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation (common in sulfonamide formation) .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .
Yield improvements are achieved by controlling temperature (20–25°C) and reaction time (12–24 hours).
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H/¹³C NMR confirms azetidine ring protons (δ 3.5–4.0 ppm) and sulfonyl group signals (δ ~110–120 ppm for S=O in IR) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₆ClNO₃S) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the crystalline state .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. phenoxy groups) alter biological activity?
Comparative studies with analogs reveal:
- Sulfonyl groups enhance electrophilicity, improving target binding (e.g., enzyme inhibition via sulfonamide interactions) .
- Substituent position : Para-substituted sulfonyl groups (vs. meta) increase steric accessibility, as seen in azetidine derivatives with 4-fluorophenoxy groups .
- Activity correlation : Analogous compounds (e.g., 3-(4-fluorophenoxy)azetidine HCl) show higher antimicrobial activity (MIC 0.6 µg/mL) compared to benzyloxy derivatives .
Table 1 : Comparative Biological Activities of Azetidine Derivatives
| Compound | Target Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| 3-(Oxane-4-sulfonyl)azetidine HCl | 12 µM (Kinase X) | Sulfonyl group |
| 3-(4-Fluorophenoxy)azetidine HCl | 0.6 µg/mL (Antimicrobial) | Electron-withdrawing F |
| 3-(Benzyloxy)azetidine HCl | 1.2 µg/mL (Antimicrobial) | Bulky aromatic substituent |
Q. What methodologies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-analysis : Cross-reference PubChem BioAssay data to identify outliers or context-dependent effects (e.g., pH sensitivity) .
Q. How does 3-(oxane-4-sulfonyl)azetidine HCl modulate intracellular signaling pathways?
- ERK pathway activation : Analogous azetidine derivatives (e.g., KHG26792) reduce melanogenesis via ERK-mediated MITF downregulation .
- Neuroprotection : Derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine HCl suppress microglial activation via NF-κB inhibition .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate pathway contributions .
Methodological and Analytical Questions
Q. What analytical techniques assess purity and stability under storage conditions?
- HPLC : Monitor degradation products using C18 columns (e.g., 95% purity threshold) .
- Stability testing : Accelerated studies (40°C/75% RH for 1 month) evaluate hygroscopicity and salt dissociation .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C for most azetidine HCl salts) .
Q. How are computational methods (e.g., molecular docking) applied to study target interactions?
- Docking simulations : Predict binding poses with sulfonyl groups forming hydrogen bonds to kinase active sites (e.g., PDB 3TKY) .
- QSAR models : Correlate substituent electronegativity (e.g., sulfonyl vs. methyl) with activity trends .
Data Interpretation and Optimization
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Prodrug design : Esterification of the sulfonyl group improves oral bioavailability (e.g., rat models show 2x AUC increase) .
- CYP450 profiling : Identify metabolic hotspots (e.g., azetidine ring oxidation) using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
